N-(4-butylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-4-5-6-19-8-10-20(11-9-19)28-23(31)15-29-16-26-24-22(25(29)32)14-27-30(24)21-12-7-17(2)18(3)13-21/h7-14,16H,4-6,15H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHGJROCGQGMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 429.5 g/mol
- CAS Number : 894999-32-7
The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, particularly in inhibiting kinases and other enzymes involved in various diseases.
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing significant inhibition of cell proliferation. The mechanism often involves the inhibition of specific kinases associated with tumor growth.
In a study by , several pyrazole derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E), a mutation commonly found in melanoma. The results demonstrated that certain derivatives had potent inhibitory effects, suggesting that this compound could be a lead compound for further development.
Anti-inflammatory Activity
Another significant aspect of this compound is its anti-inflammatory potential. Similar pyrazole derivatives have shown efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. In vitro studies revealed that these compounds could significantly decrease the production of prostaglandins, which are mediators of inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Butyl group | Enhances hydrophobic interactions with biological targets |
| Dimethylphenyl substitution | Modulates electronic properties and steric hindrance |
| Amide bond | Facilitates hydrogen bonding with target proteins |
These modifications allow for a tailored approach to enhancing the potency and selectivity of the compound against specific biological targets.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For example:
- Cell Line : A375 (melanoma)
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis via caspase activation.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. The results indicate strong binding interactions with BRAF and COX enzymes, supporting its potential as an anticancer and anti-inflammatory agent .
Q & A
Q. Basic
- ¹H NMR : Characteristic peaks include pyrazolo-pyrimidinone NH protons (δ ~13.30 ppm) and aromatic protons from substituents (e.g., δ 7.42–7.58 ppm for aryl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical values within 5 ppm error) .
- X-ray crystallography : Resolves tautomeric forms and solid-state packing, as applied to related pyrimidine derivatives .
What advanced techniques resolve tautomeric equilibria in the pyrazolo-pyrimidinone core?
Advanced
Tautomerism (e.g., amine-imine ratios of 50:50 observed in NMR) is addressed via:
- Variable-temperature (VT) ¹H NMR : Monitoring shifts between 25°C–60°C to identify dynamic tautomer populations .
- DFT calculations : Predicting thermodynamic stability of tautomers to correlate with experimental data .
- Crystallographic analysis : Confirming dominant tautomeric forms in the solid state .
How can reaction yields be optimized while minimizing by-products?
Q. Advanced
- Catalyst screening : Palladium catalysts improve selectivity in cyclization steps, as shown in reductive coupling reactions .
- In-situ monitoring : TLC or IR spectroscopy tracks intermediate formation to adjust reaction time .
- Purification : Gradient column chromatography (hexane/EtOAc) isolates the target compound from unreacted precursors .
What strategies guide the design of analogs for structure-activity relationship (SAR) studies?
Q. Advanced
- Core modifications : Introducing electron-withdrawing/donating groups (e.g., halogens, methoxy) at the 3,4-dimethylphenyl or 4-butylphenyl positions to modulate electronic effects .
- Heterocycle substitution : Replacing pyrazolo[3,4-d]pyrimidinone with thieno[3,2-d]pyrimidinone scaffolds to alter binding affinity .
- Pharmacophore modeling : Docking studies identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
What analytical methods ensure compound purity and identity?
Q. Basic
- HPLC : C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) .
- Elemental analysis : Validates C, H, N content within 0.4% of theoretical values .
- Melting point consistency : Sharp melting points (>250°C) indicate high crystallinity .
How do solvent and temperature affect the compound’s stability during storage?
Q. Advanced
- Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks assesses degradation pathways (e.g., hydrolysis of acetamide bonds) .
- Lyophilization : Freeze-drying in inert atmospheres (N₂) preserves labile functional groups .
What computational tools predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET modeling : Software like SwissADME estimates bioavailability, logP (lipophilicity), and cytochrome P450 interactions .
- Molecular dynamics simulations : Assess binding persistence to target proteins (e.g., ≥50 ns simulations) .
How are synthetic by-products characterized and mitigated?
Q. Advanced
- LC-MS/MS : Identifies side products (e.g., incomplete cyclization intermediates) via fragmentation patterns .
- Reaction quenching : Rapid cooling after cyclization prevents retro-aldol side reactions .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can researchers validate biological activity in early-stage studies?
Q. Advanced
- Enzyme assays : Screen against target kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) establish IC₅₀ values .
What crystallographic challenges arise in resolving this compound’s structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
